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Compound of Interest

Compound Name: (1R)-(-)-10-Camphorsulfonic acid

Cat. No.: B1360234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(1R)-(-)-10-Camphorsulfonic acid, a chiral derivative of camphor, stands as a cornerstone in

the field of stereochemistry. Its unique structural features and strong acidic nature make it an

invaluable tool for the resolution of racemates and a powerful catalyst in asymmetric synthesis.

This guide provides a comprehensive overview of its structure, properties, and key

applications, tailored for professionals in the chemical and pharmaceutical sciences.

Core Structural and Chemical Properties
(1R)-(-)-10-Camphorsulfonic acid, systematically named [(1R,4S)-7,7-dimethyl-2-

oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid, is a white, crystalline solid.[1] It is

characterized by its bicyclic camphor skeleton, which imparts a rigid and well-defined chiral

environment. The presence of the sulfonic acid group confers strong Brønsted acidity, a key

feature for its utility in catalysis and diastereomeric salt formation.[2] The compound is

hygroscopic and stable under normal conditions but is incompatible with strong bases and

oxidizing agents.[1]

Physicochemical Data
The fundamental physicochemical properties of (1R)-(-)-10-Camphorsulfonic acid are

summarized below. These values are critical for its application in various experimental setups.
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Property Value References

CAS Number 35963-20-3

Molecular Formula C₁₀H₁₆O₄S

Molecular Weight 232.30 g/mol

Melting Point 198 °C (decomposes) [1]

Appearance
White to off-white crystalline

powder

Optical Rotation [α]²⁰/D -21° (c=2 in H₂O)

Solubility

Soluble in water. Slightly

soluble in glacial acetic acid

and ethyl acetate. Insoluble in

ether.

[1]

pKa ~1.2

Spectroscopic Data
Spectroscopic analysis is fundamental to the identification and characterization of (1R)-(-)-10-
Camphorsulfonic acid. Below is a summary of its characteristic spectroscopic data.

¹H NMR (DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

10.48 s 1H -SO₃H

3.04 d 1H CH₂-SO₃H

2.56-2.60 m 1H C4-H

2.25-2.31 m 1H C3-Hₐ

1.88-1.99 m 1H C3-Hₑ

1.04 s 3H C7-CH₃

0.75 s 3H C7-CH₃

Note: The spectrum shows other multiplets for the remaining camphor scaffold protons. The

provided assignments are for key protons.

¹³C NMR

Chemical Shift (ppm) Assignment

217.5 C2 (C=O)

58.5 C1

49.0 C10 (-CH₂SO₃H)

47.5 C7

43.0 C4

27.0 C5

25.0 C6

20.0 C8 (-CH₃)

19.5 C9 (-CH₃)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Functional Group Assignment

2960-2880 C-H stretch (alkane)

1740 C=O stretch (ketone)

1230 & 1170 S=O stretch (sulfonic acid)

1040 S-O stretch (sulfonic acid)

Experimental Protocols
Synthesis of (1R)-(-)-10-Camphorsulfonic Acid
The standard procedure for the synthesis of camphorsulfonic acid involves the sulfonation of

camphor. To obtain the specific (1R)-(-) enantiomer, (1R)-(+)-camphor is used as the starting

material.

Materials:

(1R)-(+)-Camphor

Concentrated Sulfuric Acid

Acetic Anhydride

Ether

Glacial Acetic Acid (for recrystallization, optional)

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping

funnel, place concentrated sulfuric acid and cool the flask in an ice-salt bath.

Slowly add acetic anhydride to the cooled sulfuric acid with stirring, ensuring the temperature

does not exceed 20 °C.

Once the addition is complete, add powdered (1R)-(+)-camphor to the mixture.
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Continue stirring until the camphor is completely dissolved.

Remove the cooling bath and allow the mixture to stand at room temperature for at least 36

hours, during which the product will crystallize.

Collect the crystalline product by suction filtration and wash it thoroughly with cold ether to

remove any unreacted starting materials and acetic acid.

Dry the product in a vacuum desiccator.

For higher purity, the crude product can be recrystallized from glacial acetic acid.[3]

Chiral Resolution of a Racemic Amine: A General
Protocol
(1R)-(-)-10-Camphorsulfonic acid is widely used for the resolution of racemic bases,

particularly amines, through the formation of diastereomeric salts.

Materials:

Racemic amine

(1R)-(-)-10-Camphorsulfonic acid (0.5-1.0 equivalent)

A suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

A suitable base (e.g., NaOH, NaHCO₃) for liberation of the free amine

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask,

dissolve (1R)-(-)-10-Camphorsulfonic acid in the same solvent, using gentle heating if

necessary.

Slowly add the acid solution to the amine solution with stirring.
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Crystallization: Allow the resulting solution to cool to room temperature, and then let it stand

to allow for the crystallization of one of the diastereomeric salts. The choice of solvent is

crucial here, as it will determine the differential solubility of the two diastereomeric salts.

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the

cold solvent. The filtrate contains the other diastereomeric salt.

Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in a

mixture of water and an organic extraction solvent.

Add a base (e.g., 2M NaOH) dropwise with stirring until the aqueous layer is basic. This will

neutralize the camphorsulfonic acid and liberate the free amine.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g.,

Na₂SO₄), and remove the solvent under reduced pressure to obtain the enantiomerically

enriched amine.

The enantiomeric excess (ee) of the resolved amine should be determined by a suitable

analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Visualized Workflows and Mechanisms
Chiral Resolution Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic

amine using (1R)-(-)-10-Camphorsulfonic acid.
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Salt Formation & Crystallization

Separation & Liberation

Racemic Amine
(R-Amine + S-Amine)

Diastereomeric Salt Mixture
(R-Amine-CSA + S-Amine-CSA)

(1R)-(-)-10-Camphorsulfonic Acid
(CSA) Solvent

Fractional Crystallization
(Lower Solubility Salt Precipitates)

Filtration

Solid Diastereomeric Salt
(e.g., R-Amine-CSA)

Filtrate
(Contains S-Amine-CSA)

Base Addition (e.g., NaOH)
& Extraction

Base Addition (e.g., NaOH)
& Extraction

Enantiomerically Enriched
R-Amine

Enantiomerically Enriched
S-Amine

Click to download full resolution via product page

Caption: Workflow for chiral resolution of amines via diastereomeric salt formation.
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Catalytic Cycle in Asymmetric Synthesis
As a strong chiral Brønsted acid, (1R)-(-)-10-Camphorsulfonic acid can catalyze a variety of

enantioselective reactions. The general mechanism involves the protonation of a substrate to

form a chiral ion pair, which then reacts in a stereocontrolled manner. The diagram below

illustrates a generic catalytic cycle for a reaction such as a Diels-Alder or Michael addition.

(1R)-(-)-10-CSA (Catalyst)

Chiral Protonated Intermediate
[Substrate-H]⁺[CSA]⁻

Protonation

Prochiral Substrate
(e.g., Enone)

Nucleophile/Diene

Diastereomeric
Transition State

Stereoselective Attack

Product-Catalyst
Complex

Catalyst Regeneration

Chiral Product

Product Release

Click to download full resolution via product page

Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed asymmetric reaction.

Conclusion
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(1R)-(-)-10-Camphorsulfonic acid is a versatile and indispensable reagent in modern organic

chemistry. Its well-defined chiral structure, combined with its strong acidity, provides a powerful

platform for the separation of enantiomers and the catalysis of asymmetric transformations. A

thorough understanding of its properties and reactivity, as outlined in this guide, is essential for

its effective application in research, development, and manufacturing within the pharmaceutical

and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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